molecular formula C10H9N3 B13196385 2-(6-amino-1H-indol-1-yl)acetonitrile

2-(6-amino-1H-indol-1-yl)acetonitrile

Cat. No.: B13196385
M. Wt: 171.20 g/mol
InChI Key: NWMOGLRXMDWFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-amino-1H-indol-1-yl)acetonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic and medicinal chemistry.

Chemical Reactions Analysis

2-(6-amino-1H-indol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-amino-1H-indol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit specific kinases or interact with DNA to exert their biological effects . The exact mechanism depends on the specific structure and functional groups of the indole derivative.

Comparison with Similar Compounds

Similar compounds to 2-(6-amino-1H-indol-1-yl)acetonitrile include other indole derivatives such as:

What sets this compound apart is its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(6-aminoindol-1-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,6,12H2

InChI Key

NWMOGLRXMDWFHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.